Ethylenebis(chloroformate)
Overview
Description
Ethylenebis(chloroformate) is a chemical compound with significance in organic chemistry and industrial processes. It's derived from ethylene, a simple organic molecule containing a double bond, which is a fundamental monomer in the synthesis of various polymers including polyethylene (D. Chelazzi et al., 2005).
Synthesis Analysis
Ethylene is synthesized on a large scale, with developments in new reactor designs and catalytic mixtures potentially making the synthesis more efficient. These advancements could impact the synthesis of ethylenebis(chloroformate) and related compounds (C. Pereira, 1999).
Molecular Structure Analysis
The molecular structure of ethylene compounds, like ethylenebis(chloroformate), can be analyzed through spectroscopy and electron-diffraction data. Studies on similar molecules, such as ethyl chloride, reveal details about bond lengths and molecular conformations that could be relevant (M. Hirota et al., 1978).
Chemical Reactions and Properties
Reactions of ethylene with chloroform, which are relevant to the formation of ethylenebis(chloroformate), involve complex processes like caged free radical mechanisms. These reactions yield various chlorinated products, indicating the reactive versatility of ethylene in forming compounds like ethylenebis(chloroformate) (AsaharaTeruzo & OhtaniNoritaka, 1974).
Physical Properties Analysis
Ethylene derivatives, including ethylenebis(chloroformate), exhibit distinct physical properties. Studies on ethylene glycol, for instance, provide insights into the physical behavior of ethylene-based compounds, which could extend to ethylenebis(chloroformate) (Hairong Yue et al., 2012).
Chemical Properties Analysis
The chlorinated ethylenes, closely related to ethylenebis(chloroformate), display unique chemical properties, especially toward electrophilic attack. These properties are influenced by the number and position of chlorine atoms, which is crucial for understanding the behavior of ethylenebis(chloroformate) (P. Politzer & W. Hedges, 2009).
Scientific Research Applications
Use in Protein Polymerization : Avrameas and Ternynck (1967) demonstrated that ethylenebis(chloroformate), referred to as ethyl chloroformate in their study, can be used to produce insoluble antigen and antibody derivatives through polymerization. This process results in covalently linked protein molecules, making these derivatives efficient, specific, and stable immunoadsorbents useful for isolating specific antibodies and antigens from mixtures and removing contaminating proteins from solutions (Avrameas & Ternynck, 1967).
Degradation Product Analysis of Pesticides : Czeglédi-Jankó (1967) developed a method using thin-layer chromatography to investigate the degradation products of ethylenebis(dithiocarbamate)-type pesticides. The chromatographic system involved chloroform, suggesting a potential application of ethylenebis(chloroformate) in the analysis and understanding of pesticide degradation (Czeglédi-Jankó, 1967).
Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) utilized an ethyl chloroformate/DMF mixture in synthesizing thiazolo[5,4-d]pyrimidines, a class of compounds with molluscicidal properties. This demonstrates its role in the synthesis of biologically active compounds (El-bayouki & Basyouni, 1988).
Applications in Agricultural Science : Vacha and Harvey (1927) explored the use of compounds like ethylene and chloroform in breaking the dormancy of plant materials such as tubers and bulbs. While ethylenebis(chloroformate) was not directly studied, this research hints at potential applications in plant physiology and agriculture (Vacha & Harvey, 1927).
Reactions with Ethylene and Chloroform : A study by AsaharaTeruzo and OhtaniNoritaka (1974) investigated the reactions of ethylene with chloroform initiated by alkylamine-ferrous chloride systems. This research contributes to the understanding of chemical reactions involving ethylene and chloroform, which could be relevant to the use of ethylenebis(chloroformate) in synthetic chemistry (AsaharaTeruzo & OhtaniNoritaka, 1974).
Safety And Hazards
Ethylenebis(chloroformate) is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-carbonochloridoyloxyethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O4/c5-3(7)9-1-2-10-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACOGSACRRIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32200-04-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-[(chlorocarbonyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32200-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2051631 | |
Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis((chlorocarbonyl)oxy)ethane | |
CAS RN |
124-05-0 | |
Record name | C,C′-1,2-Ethanediyl dicarbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, C,C'-1,2-ethanediyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene bis(chloroformate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS((CHLOROCARBONYL)OXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y32KW65WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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